
4-Methoxyphenyl 2-bromo-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenyl 2-bromo-3-methylbutanoate is an organic compound with the molecular formula C12H15BrO3 It is a derivative of phenyl butanoate, where the phenyl ring is substituted with a methoxy group at the para position and a bromine atom is attached to the butanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 2-bromo-3-methylbutanoate typically involves the esterification of 4-methoxyphenol with 2-bromo-3-methylbutanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxyphenyl 2-bromo-3-methylbutanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium are used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are commonly used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products include 4-methoxyphenyl 2-azido-3-methylbutanoate, 4-methoxyphenyl 2-thiocyanato-3-methylbutanoate, and 4-methoxyphenyl 2-methoxy-3-methylbutanoate.
Oxidation: Products include 4-hydroxyphenyl 2-bromo-3-methylbutanoate and 4-formylphenyl 2-bromo-3-methylbutanoate.
Reduction: Products include 4-methoxyphenyl 2-bromo-3-methylbutanol.
Applications De Recherche Scientifique
4-Methoxyphenyl 2-bromo-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-Methoxyphenyl 2-bromo-3-methylbutanoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a substrate for nucleophilic substitution or esterification reactions. In biological systems, it may interact with enzymes such as esterases, leading to the hydrolysis of the ester bond and the release of the corresponding alcohol and acid.
Comparaison Avec Des Composés Similaires
4-Methoxyphenyl 2-bromo-3-methylbutanoate can be compared with other similar compounds such as:
4-Methoxyphenyl 2-chloro-3-methylbutanoate: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and selectivity in chemical reactions.
4-Methoxyphenyl 2-bromo-3-ethylbutanoate: Similar structure but with an ethyl group instead of a methyl group. This change can affect the compound’s steric properties and reactivity.
4-Hydroxyphenyl 2-bromo-3-methylbutanoate: Similar structure but with a hydroxyl group instead of a methoxy group. This compound may have different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C12H15BrO3 |
|---|---|
Poids moléculaire |
287.15 g/mol |
Nom IUPAC |
(4-methoxyphenyl) 2-bromo-3-methylbutanoate |
InChI |
InChI=1S/C12H15BrO3/c1-8(2)11(13)12(14)16-10-6-4-9(15-3)5-7-10/h4-8,11H,1-3H3 |
Clé InChI |
JNVKCJNZOPTUAJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)OC1=CC=C(C=C1)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


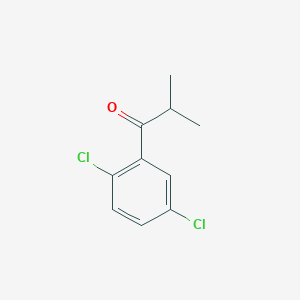
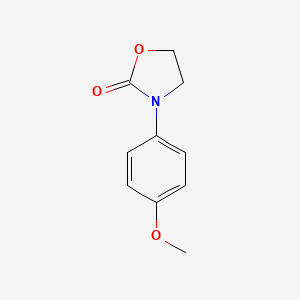
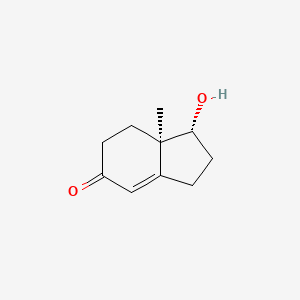
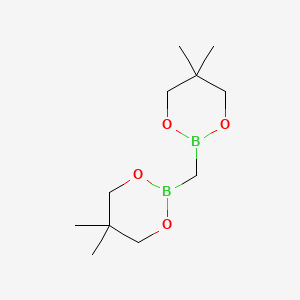
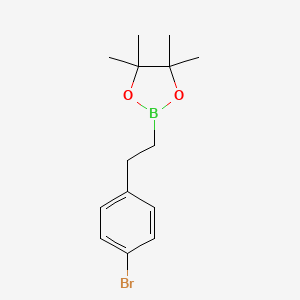

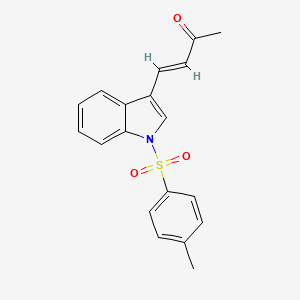


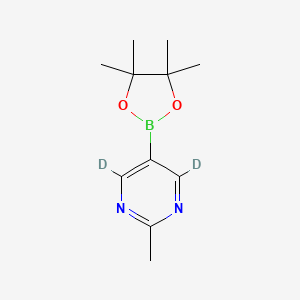
![2-Fluoro-N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]thiazol-2-yl]isonicotinamide](/img/structure/B14132060.png)
![methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate](/img/structure/B14132065.png)
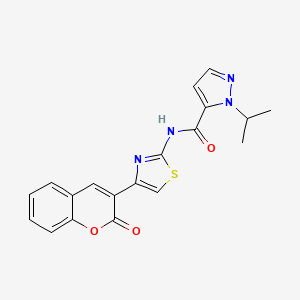
![[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] acetate](/img/structure/B14132074.png)
